4-Bromo-6-ethoxy-2-methylquinoline

Description

Significance of Quinoline (B57606) as a Privileged Heterocyclic Scaffold in Organic Synthesis

The significance of the quinoline scaffold in organic synthesis is underscored by its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govresearchgate.netrsc.org This includes antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govrsc.org The ability to undergo both electrophilic and nucleophilic substitution reactions makes the quinoline nucleus a versatile building block for creating diverse and complex molecules. researchgate.netrsc.org Organic chemists continuously explore new and efficient synthetic routes to access functionalized quinolines, driven by the potential to develop novel drugs and materials. researchgate.netnih.gov The adaptability of the quinoline ring allows for modifications that can enhance potency, selectivity, and pharmacokinetic profiles of bioactive compounds. researchgate.netrsc.org

Overview of Research Trends in Substituted Quinoline Derivatives

Current research on substituted quinoline derivatives is characterized by several key trends. A major focus is the development of more efficient and environmentally friendly synthetic methodologies. nih.govtandfonline.com This includes the use of microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and multicomponent reactions to construct the quinoline core and introduce various substituents. nih.govresearchgate.net There is also a growing interest in the C-H bond functionalization of quinolines, which offers a direct and atom-economical way to introduce new functional groups. researchgate.netrsc.org

Another significant trend is the synthesis of quinoline-based hybrid molecules, where the quinoline scaffold is combined with other pharmacologically active moieties to create single molecules with multiple therapeutic actions. thesciencein.org This approach aims to overcome drug resistance and improve efficacy. thesciencein.org Furthermore, researchers are actively investigating the structure-activity relationships (SAR) of substituted quinolines to understand how the nature and position of substituents influence their biological activity. researchgate.netacs.org This knowledge is crucial for the rational design of new quinoline derivatives with enhanced therapeutic potential. rsc.orgresearchgate.net

Contextualizing 4-Bromo-6-ethoxy-2-methylquinoline within the Quinoline Chemical Space

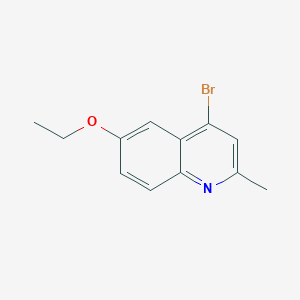

This compound is a specific polysubstituted quinoline derivative. researchgate.net Its chemical identity is defined by the presence of a bromo group at the 4-position, an ethoxy group at the 6-position, and a methyl group at the 2-position of the quinoline ring system. The properties and potential applications of this compound are dictated by the interplay of these three substituents.

| Property | Value |

| CAS Number | 1070879-46-7 |

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.13 g/mol |

| Physical Form | Solid |

| InChI Key | HWNKSJFISFTFTO-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

The specific placement of the bromo, ethoxy, and methyl groups on the quinoline scaffold of this compound has a profound impact on its electronic properties and reactivity.

Bromo Group at Position 4: The bromo substituent at the 4-position is an electron-withdrawing group. acs.org Its presence significantly influences the reactivity of the quinoline ring. Nucleophilic substitution reactions are predicted to occur preferentially at the 2- and 4-positions of the quinoline ring. quora.com The bromo group can act as a leaving group in various cross-coupling reactions, providing a handle for further functionalization of the molecule. The presence of a halogen at this position has been shown in some quinoline derivatives to enhance biological activity by increasing lipophilicity and cellular uptake. researchgate.net

Methyl Group at Position 2: The methyl group at the 2-position is a weak electron-donating group. Its presence can influence the steric and electronic environment around the nitrogen atom of the pyridine (B92270) ring. This can affect the basicity of the quinoline nitrogen and its ability to interact with biological targets. nih.gov The 2-position is also a site susceptible to nucleophilic attack. quora.com

The combination of these substituents at their specific positions creates a unique chemical entity with a distinct reactivity profile. The electron-withdrawing nature of the bromo group at a position activated for nucleophilic attack, coupled with the electron-donating effects of the ethoxy and methyl groups on other parts of the ring system, makes this compound an interesting substrate for further chemical transformations and a potential building block in the synthesis of more complex molecules.

Classical and Named Reactions for Quinoline Skeleton Formation

The construction of the quinoline skeleton can be achieved through several classical name reactions, many of which utilize aniline (B41778) or its derivatives as a primary starting material. jptcp.com These methods, including the Skraup, Friedländer, Combes, Conrad-Limpach, Knorr, and Doebner-Miller reactions, form the bedrock of quinoline synthesis.

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines. iipseries.orgwikipedia.orgwordpress.com The archetypal reaction involves heating an aromatic amine, such as aniline, with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com

Mechanism: The reaction mechanism is believed to proceed through several key steps: iipseries.orgwordpress.comnumberanalytics.com

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgwordpress.com

Michael Addition: The aniline derivative undergoes a conjugate (Michael) addition to the acrolein.

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline (B8789712).

Oxidation: The 1,2-dihydroquinoline is then oxidized to the final quinoline product. The oxidizing agent is typically nitrobenzene, which is reduced to aniline in the process, though other oxidants like arsenic acid can be used and may result in a less vigorous reaction. wikipedia.orgwordpress.com

A study involving 13C-labeled ketones has suggested a fragmentation-recombination mechanism, where the initial conjugate adduct fragments into an imine and a ketone, which then recombine to form the quinoline product. nih.gov

| Reagents | Role |

| Aniline | Aromatic amine source |

| Glycerol | Source of the three-carbon chain (via acrolein) |

| Sulfuric Acid | Dehydrating agent and catalyst |

| Nitrobenzene | Oxidizing agent |

The Friedländer synthesis, reported in 1882, is a versatile method for producing substituted quinolines. researchgate.net The reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (a -CH2- group) adjacent to a carbonyl group. jptcp.comresearchgate.net The reaction can be catalyzed by acids or bases. jptcp.com

Scope and Limitations: This method is highly effective for synthesizing a wide range of mono- and disubstituted quinolines. organic-chemistry.org Modern variations have expanded its scope, for instance, through one-pot procedures that start from o-nitroaryl carbonyl compounds. researchgate.netorganic-chemistry.orgthieme-connect.com In these procedures, the nitro group is reduced in situ to an amino group with reagents like iron powder and hydrochloric acid, which then immediately condenses with the carbonyl component. organic-chemistry.orgthieme-connect.com The method is compatible with a variety of functional groups on both the amino-carbonyl compound and the methylene-containing reactant, including esters and various halogen substituents. organic-chemistry.org However, challenges can arise with substrates that are sensitive to the reaction conditions, such as certain bromo-substituted compounds. organic-chemistry.org The scalability of the Friedländer synthesis has been demonstrated, making it suitable for larger-scale production. organic-chemistry.orgthieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| o-Aminoaryl aldehyde | Ketone with α-methylene group | Acid or Base | Substituted Quinoline |

| o-Aminoaryl ketone | Aldehyde with α-methylene group | Acid or Base | Substituted Quinoline |

| o-Nitroaryl aldehyde | Ketone with α-methylene group | Fe/HCl (reduction), then KOH (condensation) | Substituted Quinoline |

The Combes synthesis, first described in 1888, provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This reaction involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed cyclization of the intermediate Schiff base. iipseries.orgwikipedia.org Concentrated sulfuric acid is a common catalyst for the ring-closing step. wikipedia.org

Mechanism and Derivatives: The reaction begins with the formation of a Schiff base from the aniline and β-diketone. This intermediate then tautomerizes to an enamine. In the presence of a strong acid, the enamine undergoes electrophilic cyclization (annulation), which is the rate-determining step. Subsequent dehydration yields the final substituted quinoline. wikipedia.org The Combes synthesis has been used to prepare various derivatives, including benzo[g]quinolines from β-naphthylamine. iipseries.org Modifications using a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE) catalyst have been shown to be effective dehydrating agents. wikipedia.org

Discovered in 1887, the Conrad-Limpach synthesis is a key method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgsynarchive.comdrugfuture.com The synthesis is a two-step process involving the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com

Reaction Conditions and Mechanism: The initial condensation can occur at lower temperatures to form a β-arylaminoacrylate. The second step, a thermal cyclization, requires significantly higher temperatures (around 250 °C) to close the ring. wikipedia.orgsynarchive.com The use of a high-boiling, inert solvent such as mineral oil can dramatically improve the yield of the cyclization step. wikipedia.orgnih.gov The mechanism proceeds via the formation of a Schiff base, which then undergoes an electrocyclic ring closure. wikipedia.org The product is often depicted as the enol form (4-hydroxyquinoline), but it is believed that the keto form (4-quinolone) is the predominant tautomer. wikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| Aniline | β-ketoester | 1. Condensation | 4-Hydroxyquinoline (B1666331) |

| 2. Thermal Cyclization (~250 °C) |

The Knorr quinoline synthesis (1886) is a method for converting a β-ketoanilide into a 2-hydroxyquinoline (B72897) (2-quinolone) using a strong acid, typically sulfuric acid. iipseries.orgwikipedia.orgsynarchive.comdrugfuture.com

Mechanism and Competing Reactions: The reaction involves the cyclization of the β-ketoanilide through an intramolecular electrophilic aromatic substitution, followed by dehydration. wikipedia.orgsynarchive.com The reaction conditions can influence the outcome. Studies have shown that while an excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, using a smaller amount of PPA can lead to a competing reaction that produces a 4-hydroxyquinoline. wikipedia.org A proposed mechanism suggests that with excess acid, a dicationic intermediate is formed that leads to the 2-hydroxy product, whereas a monocationic intermediate can fragment and recombine to form the 4-hydroxy isomer. wikipedia.org More recent studies utilizing NMR spectroscopy suggest the involvement of a superelectrophilic O,O-dicationic intermediate. wikipedia.org For preparative purposes, triflic acid has also been recommended as an effective catalyst. wikipedia.org

The Doebner-Miller reaction is an extension of the Skraup synthesis and is also known as the Skraup-Doebner-von Miller synthesis. iipseries.orgwikipedia.org This reaction produces quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. iipseries.orgwikipedia.orgdrugfuture.comsynarchive.com

The Doebner reaction is a related three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. jptcp.com The Doebner-Miller reaction is more general and can be considered a modification of the Skraup synthesis where the α,β-unsaturated carbonyl compound is pre-formed or generated in situ from aldehydes or ketones via an aldol (B89426) condensation (this variation is sometimes called the Beyer method). wikipedia.orgdrugfuture.com The mechanism is thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization, dehydration, and oxidation to yield the quinoline ring. wikipedia.org

Pfitzinger Reaction for Quinoline-4-carboxylic Acids

The Pfitzinger reaction provides a reliable route to quinoline-4-carboxylic acids by condensing an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group under basic conditions. google.comwikipedia.org The reaction mechanism involves the base-catalyzed ring-opening of isatin to form an α-keto-anilino acid, which then condenses with the carbonyl compound. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

For the synthesis of a precursor to this compound, one could envision using a 5-ethoxyisatin and a ketone like acetone. The reaction would proceed as follows:

Ring Opening: 5-ethoxyisatin reacts with a base (e.g., potassium hydroxide) to form the potassium salt of 2-amino-5-ethoxyphenylglyoxylic acid.

Condensation: This intermediate condenses with acetone.

Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields 6-ethoxy-2-methylquinoline-4-carboxylic acid.

While this method effectively establishes the 2-methyl and 6-ethoxy substituents, the introduction of a bromine atom at the 4-position would require subsequent steps, such as a Hunsdiecker-type reaction on the carboxylic acid or conversion to a 4-aminoquinoline (B48711) followed by a Sandmeyer reaction. google.com This makes the Pfitzinger reaction a multi-step, and potentially less direct, approach for the target compound.

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|---|---|---|

| Isatin (or substituted isatin) | Carbonyl Compound (with α-methylene) | Basic (e.g., KOH in ethanol) | Quinoline-4-carboxylic acid |

Povarov Reaction and its Utility in Multicomponent Approaches

The Povarov reaction is a powerful multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives. sci-rad.com This reaction is a formal aza-Diels-Alder reaction where the imine, formed in situ from the aniline and aldehyde, acts as the azadiene. The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline. sci-rad.com

To construct the 6-ethoxy-2-methylquinoline (B1649377) core, one could theoretically employ 4-ethoxyaniline, acetaldehyde (B116499) (to form the 2-methyl group), and a suitable dienophile. The subsequent aromatization of the tetrahydroquinoline intermediate would be necessary.

Key features of the Povarov reaction include:

Convergence: Three components are combined in a single step.

Stereoselectivity: It often proceeds with high diastereoselectivity.

Catalysis: The reaction is typically catalyzed by Lewis or Brønsted acids.

However, this approach is not ideal for synthesizing this compound. The reaction directly forms a C-C bond at the 4-position from the alkene component, making the introduction of a bromine atom at this site challenging. The primary utility of this reaction lies in generating complex, substituted tetrahydroquinolines. nih.gov

Other Annulation and Cyclization Methodologies

Several other classical methods are highly relevant for the synthesis of the 6-ethoxy-2-methylquinoline core, which can then be functionalized.

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org For the target scaffold, reacting 4-ethoxyaniline with ethyl acetoacetate (B1235776) is a highly plausible route. The reaction proceeds in two stages:

Condensation at moderate temperatures (e.g., ~140 °C) to form an enamine intermediate, ethyl 3-(4-ethoxyphenylamino)but-2-enoate.

Thermal cyclization at high temperatures (e.g., ~250 °C) in an inert, high-boiling solvent like mineral oil or Dowtherm A, which yields 6-ethoxy-2-methylquinolin-4-ol. wikipedia.orgnih.gov This intermediate is a direct precursor for introducing the 4-bromo substituent.

Doebner-von Miller Reaction: This method synthesizes quinolines from an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst. nih.gov The 6-ethoxy-2-methylquinoline core could be formed by reacting 4-ethoxyaniline with crotonaldehyde (B89634) (but-2-enal). The reaction is typically carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid and an oxidizing agent. researchgate.net This method builds the desired quinoline core in a single step, which can then be subjected to halogenation.

| Reaction Name | Aniline Derivative | Carbonyl/Alkene Partner | Initial Product |

|---|---|---|---|

| Conrad-Limpach | 4-Ethoxyaniline | Ethyl acetoacetate | 6-Ethoxy-2-methylquinolin-4-ol |

| Doebner-von Miller | 4-Ethoxyaniline | Crotonaldehyde | 6-Ethoxy-2-methylquinoline |

Directed Functionalization Strategies on Pre-formed Quinoline Rings

Once the quinoline core is assembled, various strategies can be employed to introduce or modify substituents at specific positions.

Electrophilic Aromatic Substitution Patterns on Quinoline

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire ring system. When the reaction is forced under vigorous conditions (e.g., strong acids, high temperatures), substitution occurs preferentially on the benzene ring at positions 5 and 8. This is because the carbocation intermediates formed by attack at these positions are more stable, as the aromaticity of the pyridine ring can be preserved in the resonance structures.

In the case of 6-ethoxy-2-methylquinoline, the directing effects of the existing substituents must be considered:

6-Ethoxy Group: This is a strongly activating, ortho-, para- directing group. It would direct incoming electrophiles to positions 5 and 7.

2-Methyl Group: This is a weakly activating, ortho-, para- directing group, influencing the pyridine ring.

The powerful activating effect of the 6-ethoxy group would strongly favor bromination at the 5-position. Direct electrophilic bromination to achieve substitution at the 4-position is highly unlikely as this position is electronically deactivated by the ring nitrogen and not activated by the ethoxy group.

Nucleophilic Substitution Reactions at the Quinoline Nucleus

The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions. A leaving group at one of these positions can be readily displaced by a nucleophile. This represents the most plausible and direct strategy for the synthesis of this compound.

The synthetic sequence would be as follows:

Synthesis of Intermediate: Prepare 6-ethoxy-2-methylquinolin-4-ol, likely via the Conrad-Limpach synthesis as described previously. wikipedia.orgnih.gov

Chlorination: Convert the 4-hydroxyl group into a better leaving group. A standard method is treatment with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, to yield 4-chloro-6-ethoxy-2-methylquinoline. bohrium.com

Halogen Exchange/Substitution: The 4-chloro derivative is now an excellent substrate for nucleophilic substitution. While direct substitution with a bromide salt (e.g., NaBr) is possible, a more common approach for converting aryl chlorides to aryl bromides is through a Sandmeyer-type reaction if starting from a 4-amino precursor, or potentially a halogen exchange reaction under specific conditions. google.com Given the activated nature of the 4-position, reaction with a bromide source like hydrobromic acid or a metal bromide could facilitate the exchange.

This pathway is strategically sound as it builds the core and then uses the inherent electronic properties of the quinoline ring to install the final substituent at the desired position.

Alkylation and Acylation of Quinoline Systems

Alkylation and acylation reactions on the quinoline nucleus can proceed through various mechanisms. Friedel-Crafts type reactions are generally difficult due to the deactivation of the ring and the propensity for the Lewis acid catalyst to coordinate with the ring nitrogen. However, functionalization can be achieved through other means, such as radical reactions or by using organometallic reagents.

These reactions are less directly applicable to the synthesis of the title compound's specific substitution pattern but are important general methods for quinoline modification. For instance, C-H activation strategies have been developed to alkylate quinolines, often directed by an N-oxide group, to functionalize the C8 or C2 positions. These methods expand the toolkit for creating diverse quinoline libraries but are not the most logical choice for installing a bromine atom at the 4-position.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-ethoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNKSJFISFTFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N=C2C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653695 | |

| Record name | 4-Bromo-6-ethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-46-7 | |

| Record name | 4-Bromo-6-ethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinoline Core Construction and Functionalization

Functionalization of the Quinoline (B57606) Core

The functionalization of the pre-formed quinoline scaffold through oxidation and reduction reactions is a critical strategy for accessing a diverse range of derivatives. The selective transformation of either the pyridine (B92270) or the benzene (B151609) ring is a significant challenge due to their interconnected aromatic nature. However, careful selection of reagents and reaction conditions allows for controlled modifications, yielding valuable synthetic intermediates.

Oxidation of Quinolines

The quinoline ring system exhibits considerable resistance to oxidation. pharmaguideline.com Strong oxidizing agents, under harsh conditions, can lead to the cleavage of the electron-rich benzene ring. For instance, oxidation of quinoline itself can produce quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org

A more subtle and selective approach involves enzymatic oxidation. These methods can achieve site-selectivity that is difficult to replicate with traditional chemical reagents. Microbial aerobic degradation of quinoline often begins with hydroxylation at the C-2 position, which subsequently tautomerizes to the more stable lactam (quinolin-2-one). rsc.org This transformation is a common metabolic pathway for various substituted quinolines. rsc.orgrsc.org

The table below summarizes findings on the enzymatic oxidation of various quinoline derivatives, highlighting the formation of the corresponding lactam products.

| Starting Material (Quinoline Derivative) | Product (Lactam) | Organism/Enzyme System | Reference |

| Quinoline | 1H-quinolin-2-one | Microbial Aerobic Degradation | rsc.org |

| 1,2,3,4-Tetrahydroquinoline | 1,2,3,4-Tetrahydroquinolin-4-one | Pseudomonas plecoglossicida ZMU-T02 | rsc.org |

| Substituted Quinolines | Corresponding 2-oxo derivatives | Various microbial systems | rsc.org |

This table presents a generalized summary of findings from studies on microbial degradation pathways.

The oxidation of alkyl substituents on the quinoline ring, particularly at the C-2 or C-4 positions, can also be achieved. However, the choice of oxidizing agent is crucial to prevent over-oxidation or degradation of the heterocyclic core. youtube.com For example, oxidizing a 2-methylquinoline (B7769805) to the corresponding carboxylic acid requires conditions that selectively target the methyl group without cleaving the aromatic rings. youtube.com

Reduction of Quinolines

The reduction of the quinoline nucleus can be selectively directed towards either the pyridine or the benzene portion of the molecule, depending on the chosen methodology. This selectivity is invaluable for creating partially or fully saturated quinoline systems.

Selective Reduction of the Pyridine Ring: The pyridine ring is generally more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method for this transformation. The use of specific catalysts can lead to high chemoselectivity for the formation of 1,2,3,4-tetrahydroquinolines.

Recent research has focused on developing highly selective catalyst systems. For example, rhodium-fullerene (Rh–C60) nanocatalysts have demonstrated excellent activity and selectivity in the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. rsc.org Similarly, gold nanoparticles supported on titanium dioxide (Au/TiO2) effectively catalyze the reduction of various functionalized quinolines to their tetrahydro derivatives using a hydrosilane/ethanol system. researchgate.net

The following table details research findings on the selective reduction of the pyridine ring in quinoline derivatives.

| Quinoline Derivative | Reagent/Catalyst | Product | Yield | Reference |

| Quinoline | Tin (Sn), HCl | 1,2,3,4-Tetrahydroquinoline | Not specified | youtube.com |

| Quinoline | Rh–C60 nanocatalyst, H₂ | 1,2,3,4-Tetrahydroquinoline | High selectivity | rsc.org |

| Various functionalized quinolines | Au/TiO₂, PhMe₂SiH, EtOH | Corresponding 1,2,3,4-Tetrahydroquinolines | Moderate to excellent | researchgate.net |

| 5-Substituted Quinolines | Trifluoroacetic acid (TFA), Triethylsilane, 300 nm light | Corresponding 1,2,3,4-Tetrahydroquinolines | Good to excellent | nih.gov |

This table summarizes results from various studies on the selective reduction of the quinoline pyridine ring.

Selective Reduction of the Benzene Ring: While less common, the selective reduction of the carbocyclic (benzene) portion of the quinoline ring to yield 5,6,7,8-tetrahydroquinoline (B84679) derivatives is also achievable. This transformation typically requires specific catalytic systems, such as platinum in strongly acidic media, which can favor the hydrogenation of the benzene ring over the protonated pyridine ring. acs.org

Complete Reduction: Full saturation of both the pyridine and benzene rings to form decahydroquinoline (B1201275) is possible through vigorous catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or platinum under more forcing conditions. youtube.com

Specific Synthetic Pathways to 4 Bromo 6 Ethoxy 2 Methylquinoline and Analogous Structures

Strategies for Introducing Bromo Substituents on Quinoline (B57606) Systems

The introduction of a bromine atom onto the quinoline ring is a key step in the synthesis of many targeted molecules. Various methods have been developed to achieve this transformation, ranging from direct halogenation to more regioselective approaches.

Direct Bromination of Quinoline and Precursors

Direct bromination of quinoline and its derivatives is a common method for introducing bromine atoms. However, the pyridine (B92270) ring in quinoline is electron-deficient, making direct halogenation challenging unless the ring is activated by strong electron-donating groups. Consequently, electrophilic substitution typically occurs on the benzene (B151609) moiety. researchgate.net Reagents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are frequently employed for this purpose. researchgate.netrsc.org The reaction conditions, including the solvent and temperature, can influence the outcome and selectivity of the bromination. For instance, the bromination of 8-substituted quinolines with molecular bromine in solvents like chloroform (B151607) or a mixture of acetonitrile (B52724) and dichloromethane (B109758) has been investigated to optimize the yields of mono- and di-bromo derivatives. researchgate.net

The direct bromination of tetrahydroquinolines using NBS can also serve as a route to bromoquinolines. This method involves a one-pot reaction that combines bromination with dehydrogenation to form the aromatic quinoline ring. rsc.org

Regioselective Bromination Methodologies

Achieving regioselectivity in the bromination of quinolines is crucial for the synthesis of specific isomers. Several strategies have been developed to control the position of bromination. For example, metal-free, remote C5-H halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org This method allows for the selective introduction of bromine at the C5 position under mild, room temperature conditions. rsc.orgrsc.org

In another approach, the bromination of 2,4-dichloro-7-alkoxy quinolines can be performed directly to yield bromo-substituted quinolines. This resulting compound can then undergo further reactions, such as Suzuki coupling, to introduce a variety of substituents at the 2-position. google.com The choice of brominating agent, such as N-bromosuccinamide, bromine, or 1,3-dibromo-5,5-dimethylhydantoin, and the use of acidic conditions can influence the reaction's success. google.com

Furthermore, the bromination of 8-methoxyquinoline (B1362559) has been shown to be regioselective, yielding 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net This highlights how existing substituents can direct the position of incoming electrophiles.

Halogenation of Quinolin-4(1H)-ones and Related Heterocycles

Quinolin-4(1H)-ones are versatile intermediates in the synthesis of functionalized quinolines. The halogenation of these compounds provides a direct route to haloquinolines. The reactivity of 2-methylquinolin-4(1H)-ones in bromination reactions has been studied using reagents like molecular bromine and N-bromosuccinimide (NBS). nuph.edu.ua The position of bromination can be influenced by the nature of the substituent at the C3 position. nuph.edu.ua

Electrochemical methods have also been employed for the C3-H halogenation of quinoline-4(1H)-ones, offering a regioselective and scalable approach. organic-chemistry.org Additionally, hypervalent iodine(III) reagents have been used to promote the regioselective C3-H halogenation of 4-quinolones under mild conditions. acs.org

Utilization of Brominated Anilines in Quinoline Ring Closure

A powerful strategy for synthesizing bromo-substituted quinolines involves the use of brominated anilines as starting materials in various quinoline ring-closure reactions. This approach ensures the bromine atom is incorporated into the final quinoline structure from the outset.

Several classic named reactions in organic chemistry can be adapted for this purpose:

Skraup-Doebner-von Miller Reaction: This reaction and its variations utilize anilines and α,β-unsaturated carbonyl compounds to construct the quinoline ring system. nih.gov By starting with a bromo-substituted aniline (B41778), a bromoquinoline can be synthesized. For example, 4-bromoaniline (B143363) can be reacted with appropriate precursors to form 6-bromoquinoline (B19933) derivatives. researchgate.netatlantis-press.com

Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters. pharmaguideline.com Using a brominated aniline in this reaction leads to the formation of a bromo-substituted quinolin-4-one, which can be further modified.

Friedländer Synthesis: The condensation of a 2-amino-bromobenzaldehyde or a 2-amino-bromoketone with a compound containing an α-methylene group adjacent to a carbonyl group can yield a bromoquinoline. pharmaguideline.com

Electrophilic Cyclization of N-(2-Alkynyl)anilines: The reaction of N-(2-alkynyl)anilines with electrophilic halogenating agents like bromine can lead to the formation of 3-bromoquinolines. nih.gov If a brominated aniline is used as the starting material, a di-bromo-substituted quinoline can be obtained.

The synthesis of 6-bromo-4-iodoquinoline, an important synthetic intermediate, often starts from 4-bromoaniline. researchgate.netatlantis-press.com This underscores the utility of brominated anilines in constructing complex quinoline structures. The reaction of 4-bromoaniline with reagents like meldrum's acid and triethyl orthoformate, followed by cyclization and subsequent halogenation steps, is a common route. researchgate.netatlantis-press.com

Approaches for Incorporating Ethoxy Moieties

The introduction of an ethoxy group onto the quinoline ring is another important functionalization. This can be achieved through various synthetic strategies, often involving nucleophilic substitution reactions.

Ethoxylation Reactions from Chloroquinoline Precursors

A prevalent method for introducing an ethoxy group is through the nucleophilic substitution of a chloroquinoline precursor. The chlorine atom, being a good leaving group, can be displaced by an ethoxide nucleophile.

The synthesis of 6-bromo-4-chloroquinoline (B1276899) is a key step in the preparation of compounds like 6-bromo-4-iodoquinoline. atlantis-press.com This intermediate, 6-bromo-4-chloroquinoline, can potentially be used in a nucleophilic aromatic substitution reaction with sodium ethoxide to yield 4-ethoxy-6-bromoquinoline.

The general principle of ethoxylation is widely applied in industrial processes, such as the synthesis of alcohol ethoxylates, where an alcohol is reacted with ethylene (B1197577) oxide in the presence of a catalyst. nih.gov While the direct ethoxylation of a hydroxyquinoline is a possibility, the nucleophilic substitution of a chloroquinoline is a more common and controlled laboratory method for introducing an ethoxy group at a specific position on the quinoline ring.

General Synthetic Routes to Alkoxyquinolines

The introduction of an alkoxy group, such as the 6-ethoxy group in the target molecule, onto a quinoline ring is a critical transformation. Generally, this is achieved through the etherification of a corresponding hydroxyquinoline or via nucleophilic aromatic substitution on a quinoline ring bearing a suitable leaving group at the desired position.

One of the most traditional and widely used methods for forming the ether linkage is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of a hydroxyquinoline by a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, in this case, ethyl iodide or ethyl bromide, to yield the desired alkoxyquinoline. wikipedia.orgmasterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being common. masterorganicchemistry.com

Alternatively, alkoxyquinolines can be prepared through nucleophilic aromatic substitution (SNAr) reactions. In this approach, a quinoline ring substituted with a good leaving group, such as a halogen, at the 6-position is treated with sodium ethoxide. The strong nucleophile displaces the leaving group to form the 6-ethoxyquinoline (B3349653). The success of this reaction depends on the activation of the quinoline ring towards nucleophilic attack.

Another classical approach is the Ullmann condensation , which is particularly useful for the formation of aryl ethers. This method involves the copper-catalyzed reaction of a hydroxyquinoline with an ethylating agent.

Furthermore, several named reactions for quinoline synthesis can be adapted to produce alkoxyquinolines by using appropriately substituted anilines as starting materials. For instance, the Skraup, Doebner-von Miller, and Combes syntheses can all yield alkoxy-substituted quinolines if the aniline precursor contains an alkoxy group. jptcp.comnih.govnih.gov

Regioselective Considerations in Ethoxylation Reactions

The position of the ethoxy group on the quinoline ring is determined by the regioselectivity of the synthetic method employed. When starting with a pre-formed quinoline ring, the substitution pattern of the ring dictates where the ethoxylation will occur.

In the case of electrophilic aromatic substitution on the quinoline ring, the directing effects of the nitrogen atom and any existing substituents are paramount. The quinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen. Substitution typically occurs on the benzene ring portion, with the 5- and 8-positions being the most favored, followed by the 6- and 7-positions. Therefore, direct ethoxylation of an unsubstituted quinoline is not a regioselective method for obtaining the 6-ethoxy derivative.

For nucleophilic aromatic substitution, the position of the leaving group determines the position of the incoming ethoxy group. To synthesize 6-ethoxyquinoline, one would need to start with 6-haloquinoline.

When the alkoxy group is introduced as part of the aniline starting material in a classic quinoline synthesis (e.g., Skraup, Doebner-von Miller), the regiochemistry is locked in from the beginning. For example, using p-ethoxyaniline in a Doebner-von Miller reaction with an appropriate α,β-unsaturated carbonyl compound will yield a 6-ethoxyquinoline derivative. researchgate.net This approach offers excellent control over the regiochemical outcome of the ethoxylation.

The Conrad-Limpach-Knorr synthesis provides another example of regiochemical control. quimicaorganica.orgwikipedia.orgscribd.comyoutube.com The reaction of an aniline with a β-ketoester can lead to either a 4-quinolone or a 2-quinolone depending on the reaction conditions. youtube.com If p-ethoxyaniline is used, the corresponding 6-ethoxy-quinolone is formed. The temperature is a key factor in determining the regioselectivity; lower temperatures generally favor the formation of the 4-quinolone, while higher temperatures lead to the 2-quinolone. wikipedia.orgyoutube.com

Methodologies for Methyl Group Installation at the C-2 Position

The introduction of a methyl group at the C-2 position of the quinoline ring is a common and important transformation. This can be achieved either by incorporating a methyl-containing fragment during the construction of the quinoline core or by the selective methylation of a pre-formed quinoline ring.

Integration of Methyl-Containing Reagents in Quinoline Core Synthesis

Several classic quinoline syntheses are well-suited for the preparation of 2-methylquinolines, often referred to as quinaldines. nih.gov These methods typically involve the condensation of an aniline with a reagent that provides the three-carbon chain necessary to form the pyridine ring of the quinoline system, with one of these carbons being a methyl group.

The Doebner-von Miller reaction is a prominent method for synthesizing 2-methylquinolines. jptcp.comwikipedia.orgiipseries.org In this reaction, an aniline is reacted with an α,β-unsaturated aldehyde or ketone. wikipedia.org The use of crotonaldehyde (B89634), which can be formed in situ from the aldol (B89426) condensation of acetaldehyde (B116499), with an aniline in the presence of an acid catalyst leads directly to the formation of a 2-methylquinoline (B7769805). wikipedia.orgresearchgate.net For example, the reaction of aniline with crotonaldehyde yields 2-methylquinoline. nih.gov

The Combes quinoline synthesis provides another route to 2-substituted quinolines. wikipedia.orgquimicaorganica.org This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org To synthesize a 2-methylquinoline, one would use a β-diketone where one of the carbonyl groups is adjacent to a methyl group, such as acetylacetone. The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The Conrad-Limpach-Knorr synthesis , while primarily known for producing hydroxyquinolines, can also be adapted. quimicaorganica.orgwikipedia.orgscribd.comyoutube.com The Knorr variation, which occurs at higher temperatures, involves the reaction of an aniline with a β-ketoester to form a β-keto anilide, which then cyclizes to a 2-hydroxyquinoline (B72897). wikipedia.org If a β-ketoester with a terminal methyl group is used, a 2-methyl-4-hydroxyquinoline can be obtained.

A metal-free method has also been developed for the synthesis of 2-methylquinolines through the condensation of anilines with vinyl ethers in the presence of iodine. researchgate.net

| Reaction Name | Key Reagents | Product Type | Reference |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | 2-Methylquinoline | jptcp.comwikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinoline | wikipedia.orgquimicaorganica.org |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 2-Hydroxyquinoline | wikipedia.org |

| Iodine-catalyzed | Aniline, Vinyl Ether | 2-Methylquinoline | researchgate.net |

Selective Methylation and Alkylation of Quinoline Rings

Direct methylation of a pre-formed quinoline ring at the C-2 position can be achieved through various methods, often involving the activation of the C-H bond.

One approach involves the use of a quinoline N-oxide. The N-oxide activates the C-2 and C-4 positions towards nucleophilic attack. This allows for selective functionalization at these positions. For instance, C2-alkylation of quinoline N-oxides has been achieved using tosylhydrazones in the presence of a copper catalyst. mdpi.com Metal-free methods for the C2-alkylation of quinoline N-oxides with active methylene (B1212753) compounds have also been reported. rsc.org

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinolines. nih.govrsc.org Rhodium catalysts have been employed for the C2-alkylation of quinolines with alkenes. mdpi.com Palladium catalysts have also been used for the C2-oxidative cross-coupling of quinoline N-oxides with various partners. mdpi.com

Radical methylation reactions can also be employed. However, these methods may lack the high regioselectivity of the directed approaches.

Reactivity and Transformations of C-2 Methyl Groups (e.g., condensation)

The methyl group at the C-2 position of the quinoline ring is significantly more reactive than a typical alkyl substituent on an aromatic ring. This increased reactivity is due to the electron-withdrawing effect of the quinoline nitrogen, which acidifies the protons of the C-2 methyl group. This allows the methyl group to participate in a variety of chemical transformations, most notably condensation reactions.

The acidic protons of the 2-methyl group can be removed by a base to generate a carbanion. This carbanion is a strong nucleophile and can react with various electrophiles. A classic example is the Knoevenagel condensation , where 2-methylquinoline reacts with aldehydes, such as benzaldehyde, in the presence of a catalyst like acetic anhydride (B1165640) to form β-(2-quinolyl)styrenes. rsc.org The reaction proceeds through an initial addition followed by elimination. rsc.org

This reactivity allows for the elaboration of the C-2 methyl group into more complex side chains. For example, reaction with acyl chlorides in the presence of a Lewis acid like aluminum chloride can lead to the formation of 2-ketomethylquinolines. sid.ir

Furthermore, the C-2 methyl group can be oxidized to a carboxylic acid group, although this requires careful selection of reagents to avoid oxidation of the quinoline ring itself. youtube.com The resulting quinoline-2-carboxylic acid can then undergo further transformations.

The reactivity of the C-2 methyl group has also been exploited in the synthesis of polysubstituted quinolines through cascade reactions. For instance, 2-methylquinolines can react with 2-styrylanilines in a metal-free, acid-promoted reaction to generate more complex quinoline structures. acs.orgnih.gov

Design and Optimization of Multi-Step Synthesis Sequences

The synthesis of a polysubstituted quinoline such as 4-Bromo-6-ethoxy-2-methylquinoline requires a carefully designed and optimized multi-step sequence. The order of introduction of the bromo, ethoxy, and methyl substituents is critical to the success of the synthesis.

A plausible synthetic strategy would involve the following considerations:

Construction of the Core Quinoline Ring: It is often most efficient to construct the quinoline ring with as many of the required substituents as possible already in place. For this target molecule, a Doebner-von Miller or Combes synthesis using a p-ethoxyaniline would be a logical starting point to install the 6-ethoxy and 2-methyl groups in a single step. jptcp.comresearchgate.netwikipedia.org

Example Route: Reacting p-ethoxyaniline with crotonaldehyde via the Doebner-von Miller reaction would yield 6-ethoxy-2-methylquinoline (B1649377).

Introduction of the Bromo Substituent: The final step would be the regioselective bromination of the 6-ethoxy-2-methylquinoline intermediate. The directing effects of the existing ethoxy and methyl groups, as well as the quinoline nitrogen, must be considered. The ethoxy group at the 6-position is an activating, ortho-, para-director. The methyl group at the C-2 position is a weakly activating group. The quinoline nitrogen deactivates the heterocyclic ring towards electrophilic substitution. Therefore, electrophilic bromination is expected to occur on the carbocyclic ring. The C-5 and C-7 positions are activated by the ethoxy group. However, the C-4 position is activated by the nitrogen in the protonated form and is also a site of electrophilic attack in some quinoline reactions. Careful control of the brominating agent (e.g., N-bromosuccinimide, bromine in acetic acid) and reaction conditions would be necessary to achieve selective bromination at the C-4 position. It is possible that a mixture of isomers would be formed, requiring purification.

An alternative strategy might involve the synthesis of a 4-hydroxyquinoline (B1666331) derivative first, followed by conversion of the hydroxyl group to a bromine atom.

Example Alternative: A Conrad-Limpach synthesis with p-ethoxyaniline and ethyl acetoacetate (B1235776) would yield 6-ethoxy-4-hydroxy-2-methylquinoline. The hydroxyl group could then be converted to the bromide using a reagent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

Optimization of the synthesis would involve:

Screening different catalysts and reaction conditions for the quinoline-forming step to maximize the yield.

Investigating various brominating agents and conditions to improve the regioselectivity of the bromination step.

Developing efficient purification methods to isolate the desired product from any side products or isomers.

Considering the use of protecting groups if necessary to prevent unwanted side reactions.

The development of green synthetic methods, such as using water as a solvent or employing heterogeneous catalysts, is also an important aspect of modern synthetic design and optimization. researchgate.nettandfonline.comresearchgate.net Continuous flow chemistry is another approach that can offer advantages in terms of safety, scalability, and efficiency. researchgate.netrsc.org

Sequential Assembly of Substituted Quinoline Structures

The synthesis of substituted quinolines, a class of compounds to which this compound belongs, can be approached through various established chemical reactions. These methods often build the quinoline ring system in a step-by-step manner, allowing for the precise placement of different functional groups.

One common strategy involves the condensation reaction between an aniline derivative and a β-ketoester, a process known as the Knorr quinoline synthesis. researchgate.net This reaction is a cornerstone in quinoline chemistry and allows for the formation of 2-hydroxyquinoline derivatives, which can be further modified. For instance, the reaction between 4-bromoaniline and ethyl acetoacetate can be optimized to produce the corresponding anilide, a key precursor for cyclization into a quinolin-2(1H)-one. researchgate.net

Another versatile approach is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. This method directly yields a substituted quinoline.

Furthermore, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like substituted quinolines from simple starting materials in a single step. researchgate.netresearchgate.net These reactions offer advantages in terms of atom economy and reduced waste generation. For example, a three-component reaction using copper and gold catalysts can be employed to construct 4-hydroxyalkyl-quinoline derivatives from anilines, aldehyde derivatives, and aliphatic alkynes. rsc.org

The Gould-Jacobs reaction is another important method that begins with an aniline and diethyl (ethoxymethylene)malonate to form an intermediate that, upon thermal cyclization and subsequent saponification and decarboxylation, yields a 4-hydroxyquinoline. This scaffold can then undergo further functionalization.

Identification and Synthesis of Key Intermediates for the Target Compound

The synthesis of this compound relies on the preparation of specific chemical building blocks. A crucial intermediate in many synthetic routes leading to quinoline derivatives is 6-bromoquinolin-4-ol. atlantis-press.com This compound can be synthesized from 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) through a series of steps that include a cyclization reaction. atlantis-press.com

The synthesis of a related compound, 6-bromo-4-iodoquinoline, highlights a common strategy for introducing different halogens onto the quinoline ring. atlantis-press.comresearchgate.net This process often starts with the synthesis of 6-bromoquinolin-4-ol, which is then converted to 6-bromo-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com The resulting 6-bromo-4-chloroquinoline can then undergo a halogen exchange reaction, for instance, by treatment with sodium iodide (NaI), to yield 6-bromo-4-iodoquinoline. atlantis-press.com

For the specific synthesis of this compound, a key starting material would be a p-ethoxyaniline derivative which would then be reacted with a suitable partner to form the quinoline ring with the desired methyl group at the 2-position. The bromine could be introduced either on the aniline starting material or onto the pre-formed quinoline ring system through an electrophilic bromination reaction.

The table below outlines some key intermediates and their roles in the synthesis of substituted quinolines.

| Intermediate Compound | Role in Synthesis |

| 4-Bromoaniline | A primary starting material containing the bromo-substituent, used in reactions like the Knorr or Gould-Jacobs synthesis to form the quinoline core. researchgate.netatlantis-press.comresearchgate.net |

| 6-Bromoquinolin-4-ol | A key intermediate that can be further functionalized. The hydroxyl group at the 4-position can be converted to other groups, such as a halogen. atlantis-press.com |

| 6-Bromo-4-chloroquinoline | An important intermediate derived from 6-bromoquinolin-4-ol. The chlorine atom at the 4-position is a good leaving group, allowing for the introduction of other functionalities through nucleophilic substitution. atlantis-press.com |

| Ethyl acetoacetate | A common reactant in the Knorr quinoline synthesis, providing the carbon atoms that form part of the heterocyclic ring of the quinoline. researchgate.net |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | Also known as Meldrum's acid, it is used as a reactant with anilines to form intermediates that can be cyclized to quinolones. atlantis-press.com |

The strategic synthesis and isolation of these intermediates are critical for the successful and efficient production of the final target compound, this compound.

Advanced Functionalization and Coupling Strategies in Quinoline Chemistry

C-H Bond Functionalization of Quinoline (B57606) Derivatives

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including quinoline derivatives. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. mdpi.com The inherent challenge lies in controlling the regioselectivity of the C-H activation, as quinolines possess multiple, electronically distinct C-H bonds.

Directed C-H Activation and Regioselectivity Control

Directing groups play a crucial role in governing the regioselectivity of C-H functionalization reactions on the quinoline scaffold. The nitrogen atom within the quinoline ring can itself act as a directing group, often favoring functionalization at the C2 and C8 positions due to the formation of stable metallacyclic intermediates. nih.govacs.org However, the electronic properties of the quinoline ring also influence reactivity, with the C2 position being particularly activated in quinoline N-oxides. nih.gov

For a molecule such as 4-Bromo-6-ethoxy-2-methylquinoline, the existing substituents would likely exert significant electronic and steric influence on any potential C-H activation. The methyl group at C2, the ethoxy group at C6, and the bromo group at C4 would modulate the electron density and accessibility of the remaining C-H bonds at the C3, C5, C7, and C8 positions. Currently, there is a lack of specific published research detailing the directed C-H activation of this compound.

Metal-Catalyzed C-H Functionalization (e.g., Rhodium, Palladium, Nickel, Iron Systems)

A variety of transition metals, including rhodium, palladium, nickel, and iron, have been successfully employed to catalyze the C-H functionalization of quinolines. rsc.orgnih.gov Palladium catalysts are particularly prevalent, often utilized for arylation, alkenylation, and acylation reactions. mdpi.comnih.gov Rhodium catalysts have also proven effective for C-C and C-halogen bond formation on the quinoline ring. rsc.org More recently, first-row transition metals like nickel and iron have gained attention as more sustainable and economical alternatives for catalyzing C-H functionalization reactions. nih.gov

While these metal systems have been extensively studied for the functionalization of various quinoline derivatives, specific applications to this compound have not been reported in the available scientific literature. The interplay between the bromo and ethoxy substituents and the chosen metal catalyst would be a key factor in determining the outcome of such a reaction.

Mechanistic Investigations of C-H Activation Processes (e.g., DFT Studies, Kinetic Analysis)

The mechanism of transition-metal-catalyzed C-H activation of quinolines is complex and often depends on the specific metal, ligand, and substrate. mdpi.com Common mechanistic pathways include concerted metalation-deprotonation (CMD), oxidative addition, and electrophilic aromatic substitution. nih.gov Detailed mechanistic studies, often employing Density Functional Theory (DFT) calculations and kinetic analysis, have been crucial in understanding and optimizing these transformations. mdpi.comnih.gov For instance, DFT studies have elucidated the energetics of different reaction pathways and rationalized the observed regioselectivity in the C-H functionalization of quinoline N-oxides. mdpi.com

No specific mechanistic investigations concerning the C-H activation of this compound have been found. Such studies would be valuable in predicting the most likely sites of activation and in designing appropriate catalytic systems for its selective functionalization.

C-H Functionalization of Quinoline N-Oxides

The conversion of a quinoline to its corresponding N-oxide significantly alters the electronic properties of the heterocyclic ring, making it more susceptible to certain C-H functionalization reactions. nih.govrsc.org The N-oxide moiety can act as a powerful directing group, facilitating functionalization at the C2 and C8 positions. nih.govrsc.org Palladium-catalyzed C-H arylations and heteroarylations of quinoline N-oxides have been well-documented. mdpi.comnih.gov

Should this compound be converted to its N-oxide, it would present an interesting substrate for C-H functionalization studies. The electronic and steric effects of the existing substituents would influence the directing ability of the N-oxide group. However, there are no published reports on the synthesis or C-H functionalization of this compound N-oxide.

Cross-Coupling Reactions on Halogenated Quinoline Scaffolds

The presence of a halogen atom on the quinoline ring provides a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (Kumada, Stille, Negishi, Sonogashira, Suzuki, Heck, Hiyama)

Palladium catalysts are the cornerstone of cross-coupling chemistry, enabling a diverse array of transformations on halogenated quinolines. researchgate.netmdpi.comnobelprize.org The bromo substituent at the C4 position of this compound makes it a prime candidate for these powerful bond-forming reactions. While specific examples with this particular substrate are not available, the general reactivity of bromoquinolines in these named reactions is well-established.

Illustrative Palladium-Catalyzed Cross-Coupling Reactions for a Generic Bromoquinoline

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Kumada | Grignard Reagent (R-MgX) | Pd or Ni catalyst | Alkylated/Arylated Quinoline |

| Stille | Organostannane (R-SnR'3) | Pd catalyst (e.g., Pd(PPh3)4) | Alkylated/Arylated Quinoline |

| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | Alkylated/Arylated Quinoline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylated Quinoline |

| Suzuki | Boronic Acid/Ester (R-B(OR)2) | Pd catalyst, Base | Arylated/Vinylated Quinoline |

| Heck | Alkene (R-CH=CH2) | Pd catalyst, Base | Alkenylated Quinoline |

| Hiyama | Organosilane (R-SiR'3) | Pd catalyst, Fluoride (B91410) source | Arylated/Vinylated Quinoline |

This table provides generalized information for bromoquinolines and is for illustrative purposes only, as no specific data for this compound was found.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.orgnrochemistry.com It is a powerful method for forming C-C bonds but can be limited by the functional group tolerance of the highly reactive Grignard reagent.

Stille Coupling: The Stille reaction couples an organostannane with an organic halide. wikipedia.orgharvard.eduorganic-chemistry.orgjk-sci.com It is known for its mild reaction conditions and tolerance of a wide range of functional groups, though the toxicity of tin reagents is a drawback.

Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is another versatile method for C-C bond formation with good functional group compatibility. nobelprize.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes.

Suzuki-Miyaura Coupling: Perhaps the most widely used cross-coupling reaction, the Suzuki coupling employs organoboron reagents (boronic acids or esters) which are generally stable, non-toxic, and commercially available. researchgate.netnih.govrsc.orgnih.govwikipedia.org This reaction is highly valued for its broad applicability and mild conditions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com It is a powerful tool for the vinylation of aryl halides.

Hiyama Coupling: This reaction uses organosilanes as coupling partners, which are activated by a fluoride source or a base. organic-chemistry.orgwikipedia.orgcore.ac.ukorganic-chemistry.org Organosilanes are attractive due to their low toxicity and stability.

In the context of this compound, the C4-bromo position would be the reactive site for these palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position. However, a comprehensive literature search did not yield any specific studies or data for the application of these named cross-coupling reactions to this compound.

Metal-Bromine Exchange Reactions as a Synthetic Tool

Metal-bromine exchange reactions are a cornerstone of organometallic chemistry, providing a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of quinoline chemistry, the bromine atom at the C4 position of this compound serves as a versatile handle for such transformations. This process typically involves the reaction of the bromoquinoline with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions. The exchange of bromine for lithium generates a highly reactive 4-quinolinyllithium species.

This lithiated intermediate is a potent nucleophile and can react with a wide array of electrophiles, enabling the introduction of various functional groups at the C4 position. For instance, quenching the reaction with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. Reaction with carbon dioxide would produce a carboxylic acid, and the use of alkyl halides would result in the formation of a new carbon-carbon bond.

The general scheme for a metal-bromine exchange reaction involving this compound can be depicted as follows:

Reaction Scheme for Metal-Bromine Exchange

| Reactant | Reagent | Intermediate | Product |

|---|

While direct studies on this compound are not extensively documented, the reactivity of other bromoquinolines in metal-halogen exchange reactions is well-established, suggesting a similar synthetic potential for this compound. researchgate.net

Regioselective Applications in Diverse Quinoline Synthesis

The substitution pattern of this compound, with a bromine atom at the 4-position, an ethoxy group at the 6-position, and a methyl group at the 2-position, inherently directs the regioselectivity of further functionalization. The C4-bromo substituent is the most reactive site for transformations like metal-halogen exchange and cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, the C-Br bond at the 4-position is preferentially activated over other potential C-H activation sites on the quinoline ring. This regioselectivity allows for the precise introduction of aryl, vinyl, or alkyl groups at this position.

For example, a Suzuki coupling reaction would involve the palladium-catalyzed reaction of this compound with a boronic acid or ester. The ethoxy group at the 6-position, being an electron-donating group, can influence the electronic properties of the quinoline ring system but does not typically interfere with the regioselectivity of the cross-coupling at the C4 position.

The following table illustrates the expected regioselective outcomes for common cross-coupling reactions with this compound:

Predicted Regioselective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-6-ethoxy-2-methylquinoline |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 4-Alkyl/Aryl-6-ethoxy-2-methylquinoline |

The ability to selectively functionalize the C4 position makes this compound a valuable building block for the synthesis of complex, polysubstituted quinoline derivatives.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has broad applications in medicinal chemistry and materials science for the synthesis of arylamines. In the case of this compound, the C4-bromo group provides a reactive site for this transformation.

The reaction involves the coupling of the bromoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can influence the reaction conditions and substrate scope. Commonly used ligands include bulky, electron-rich phosphines such as XPhos or SPhos.

A representative Buchwald-Hartwig amination of this compound is shown below:

Illustrative Buchwald-Hartwig Amination

| Bromoquinoline | Amine | Catalyst/Ligand | Base | Product |

|---|

Multicomponent Reactions (MCRs) for Enhanced Molecular Diversity

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot fashion. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules.

While there are no specific reports of this compound being used as a reactant in a multicomponent reaction, its structural features suggest potential applications. For instance, the quinoline nitrogen is basic and could participate in acid-catalyzed MCRs. The methyl group at the C2 position could potentially be functionalized to participate in certain MCRs.

More commonly, quinoline derivatives themselves are the products of MCRs. For example, the Friedländer annulation, a classic method for quinoline synthesis, can be performed as a multicomponent reaction. However, in the context of using this compound as a building block, it could be envisioned that the bromo substituent could be transformed into a functional group that can then participate in an MCR. For example, conversion of the bromo group to an amino group via Buchwald-Hartwig amination would yield a 4-aminoquinoline (B48711) that could then be a component in a Biginelli or Hantzsch-type reaction, leading to fused heterocyclic systems.

The potential for derivatization of this compound followed by participation in MCRs opens up avenues for the creation of complex molecular architectures with a high degree of molecular diversity.

Characterization and Mechanistic Elucidation in Quinoline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic molecules, including complex heterocyclic systems like quinolines. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within 4-Bromo-6-ethoxy-2-methylquinoline can be determined.

In the ¹H NMR spectrum of a related compound, 6-bromo-2-methylquinoline, the signals for the aromatic protons appear in the downfield region, typically between δ 7.0 and 9.0 ppm. For this compound, the presence of the ethoxy group (-OCH₂CH₃) would introduce characteristic signals: a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), typically observed at around δ 4.1 and 1.4 ppm, respectively. The methyl group at the 2-position of the quinoline (B57606) ring would appear as a singlet at approximately δ 2.7 ppm. The protons on the quinoline core would exhibit a complex splitting pattern due to spin-spin coupling, and their chemical shifts would be influenced by the positions of the bromo, ethoxy, and methyl substituents.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the quinoline ring would resonate in the aromatic region (δ 110-160 ppm). The carbon of the methyl group at C2 would appear upfield, around δ 25 ppm. The carbons of the ethoxy group would be found at approximately δ 64 ppm (CH₂) and δ 15 ppm (CH₃). The carbon atom attached to the bromine (C4) would have its chemical shift significantly influenced by the halogen's electronegativity.

Table 1: Illustrative ¹H NMR Spectral Data for a Substituted Quinoline (Note: This is a hypothetical data set for illustrative purposes based on known chemical shifts for similar structures.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 | s | - |

| H-5 | 7.8 | d | 9.0 |

| H-7 | 7.4 | dd | 9.0, 2.5 |

| H-8 | 7.9 | d | 2.5 |

| -OCH₂CH₃ | 4.1 | q | 7.0 |

| -OCH₂CH₃ | 1.4 | t | 7.0 |

| -CH₃ | 2.7 | s | - |

Table 2: Illustrative ¹³C NMR Spectral Data for a Substituted Quinoline (Note: This is a hypothetical data set for illustrative purposes based on known chemical shifts for similar structures.)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 158 |

| C-3 | 122 |

| C-4 | 121 |

| C-4a | 148 |

| C-5 | 123 |

| C-6 | 157 |

| C-7 | 105 |

| C-8 | 130 |

| C-8a | 144 |

| -OCH₂CH₃ | 64 |

| -OCH₂CH₃ | 15 |

| -CH₃ | 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₂BrNO), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its molecular formula. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion would appear as a characteristic doublet of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for quinolines include the loss of small molecules or radicals. For this compound, expected fragmentations could involve the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, followed by the loss of carbon monoxide (CO). The bromine atom could also be lost as a radical.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 265/267 | Molecular ion peak showing the isotopic pattern of bromine. |

| [M-C₂H₅]⁺ | 236/238 | Loss of an ethyl radical from the ethoxy group. |

| [M-C₂H₄O]⁺ | 221/223 | Loss of ethylene (B1197577) oxide. |

| [M-Br]⁺ | 186 | Loss of a bromine radical. |

Data is based on predicted values and common fragmentation patterns.

X-ray Crystallography for Definitive Molecular Structure Determination

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database. However, if suitable crystals were obtained, X-ray diffraction analysis would reveal the planar structure of the quinoline ring system. It would also precisely define the orientation of the ethoxy group relative to the ring and the bond distances and angles for all atoms, including the C-Br bond. This information is crucial for understanding intermolecular interactions, such as stacking or hydrogen bonding, in the solid state, which can influence the material's physical properties. The study of crystal structures of other substituted quinolines provides valuable insights into how different substituents affect the crystal packing.

Computational Chemistry and Density Functional Theory (DFT) in Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the electronic structure, properties, and reactivity of molecules. researchgate.netchemicalbook.comchemicalbook.comsigmaaldrich.comossila.com These methods can be applied to this compound to complement experimental findings and to predict its behavior in chemical reactions.

DFT calculations can be used to optimize the geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography, if available. Furthermore, DFT can be used to calculate NMR chemical shifts, which can aid in the assignment of experimental spectra. sigmaaldrich.com

In the context of reaction mechanisms, DFT is invaluable for mapping out the potential energy surface of a reaction. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathway and predict the reaction's feasibility and selectivity. For instance, in reactions involving nucleophilic or electrophilic attack on the quinoline ring, DFT can identify the most reactive sites by analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netchemicalbook.comossila.com Recent studies on other quinoline derivatives have successfully employed DFT to understand their synthesis and photophysical properties. researchgate.netchemicalbook.comchemicalbook.com

Chemical Reactivity and Transformation Studies of Substituted Quinolines

Electronic and Steric Effects of Substituents on Quinoline (B57606) Ring Reactivity

The reactivity of the quinoline nucleus is fundamentally influenced by the interplay of electronic and steric effects exerted by its substituents. The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at positions 2 and 4. youtube.comuop.edu.pk Conversely, the benzene (B151609) ring is more susceptible to electrophilic substitution, typically at positions 5 and 8. youtube.comuop.edu.pk